molecular formula C13H9FN4O3 B11836662 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-19-6

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11836662
CAS No.: 919278-19-6
M. Wt: 288.23 g/mol
InChI Key: YYWAAYIVPSDAPQ-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, and a fluorinated nitrophenoxy group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, including cyclization, halogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the fluorinated nitrophenoxy group, which can enhance its pharmacological properties and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

919278-19-6

Molecular Formula

C13H9FN4O3

Molecular Weight

288.23 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H9FN4O3/c1-17-5-4-10-12(17)13(16-7-15-10)21-8-2-3-11(18(19)20)9(14)6-8/h2-7H,1H3

InChI Key

YYWAAYIVPSDAPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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